2-Bromo-6-chloropyridin-4-amine

Vue d'ensemble

Description

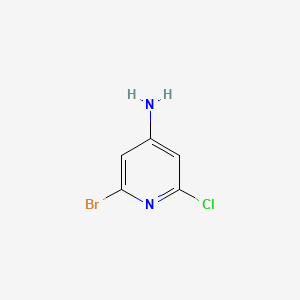

2-Bromo-6-chloropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an amine group at the 4 position. This compound is of significant interest in various fields of chemical research and industry due to its unique structural properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloropyridin-4-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 6-chloropyridin-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-chloropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Formation of biaryl or aryl-amine compounds through Suzuki-Miyaura or Buchwald-Hartwig coupling.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Bromo-6-chloropyridin-4-amine is with a molecular weight of approximately 206.46 g/mol. The compound features a pyridine ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This substitution pattern enhances its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been identified as a selective inhibitor of Mnk2, a kinase involved in cancer cell proliferation. Inhibiting Mnk2 disrupts protein synthesis pathways critical for tumor growth, making this compound a promising candidate for cancer therapy .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. For instance, studies indicate moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as an antibiotic scaffold.

Enzyme Inhibition

The halogen substituents in the compound enhance its binding affinity to specific enzymes, making it a candidate for enzyme inhibition assays. This property is particularly useful in the development of drugs targeting specific biochemical pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in the synthesis of complex organic molecules and heterocyclic compounds. The compound can undergo various reactions, including nucleophilic substitutions and cross-coupling reactions, to yield more complex structures .

Agrochemicals

The compound is utilized in the production of agrochemicals, where it acts as an intermediate in synthesizing herbicides and pesticides. Its unique structural properties allow for the development of effective agrochemical agents that can target specific pests while minimizing environmental impact.

Data Tables

Case Study 1: Anticancer Research

A study published in 2023 investigated the efficacy of this compound derivatives as selective inhibitors of Mnk2 in various cancer cell lines. The results showed significant inhibition of cell proliferation, highlighting its potential as a therapeutic agent against specific types of cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The study emphasized its potential role as an antibiotic scaffold, paving the way for further development in antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-6-chloropyridin-2-amine

- 2-Bromo-6-chloropyridine

- 4-Amino-5-bromo-2-chloropyridine

Uniqueness

2-Bromo-6-chloropyridin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in targeted synthesis and specialized applications .

Activité Biologique

2-Bromo-6-chloropyridin-4-amine is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical applications. This article explores its biological activity, synthesis, and implications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN. Its structure features a pyridine ring substituted at the 2 and 6 positions with bromine and chlorine atoms, respectively, and an amino group at the 4 position. This unique substitution pattern enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 205.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves halogenation reactions or nucleophilic substitutions. For instance, reactions involving phenyl boronic acid can yield various derivatives by selectively displacing halogen atoms under specific conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain pyridine derivatives can inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance selectivity and potency against pathogens without affecting host cell viability .

Enzyme Inhibition

The compound's reactivity towards nucleophiles makes it a candidate for enzyme inhibition studies. It has been noted that halogenated pyridines can interact with various biological targets, potentially leading to the development of new enzyme inhibitors .

Case Studies

- Antichlamydial Activity : A study focused on the synthesis of sulfonylpyridine derivatives showed that certain analogues could impair the growth of C. trachomatis selectively. The results indicated that these compounds could serve as starting points for developing new treatments against chlamydial infections .

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated the bioconversion of pyridine derivatives, including those structurally related to this compound. The study reported high conversion rates under optimal conditions, suggesting potential biotechnological applications for synthesizing functionalized pyridines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-chloropyridin-4-amine with high purity?

- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors. For example, nucleophilic aromatic substitution (NAS) on 4-aminopyridine derivatives using bromine and chlorine sources under controlled temperatures (0–5°C) can minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Related halogenated pyridine derivatives, such as 4-Bromo-2-chlorophenylacetic acid, highlight the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (broad signal near δ 5–6 ppm).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M+ at m/z 207/209 for Br/Cl isotopic patterns).

- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

Similar methods are used for structurally related amines, such as 4-amino-2-methylpyridine .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution via SHELXT (for space-group determination) and refinement with SHELXL (for least-squares minimization) are standard. Absorption corrections (e.g., SADABS) mitigate data inconsistencies, as demonstrated in studies of analogous bromo-chloro pyrimidines .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement of halogenated pyridines be resolved?

- Methodological Answer : Discrepancies may arise from twinning, absorption, or disorder. Strategies include:

- Twinning Detection : Use SHELXL ’s TWIN command to model twin laws.

- Absorption Correction : Apply multi-scan corrections (e.g., SADABS) to address intensity variations .

- Disordered Atoms : Refine occupancy ratios and apply restraints to bond distances/angles.

Case studies on bromo-chloro phenols illustrate these approaches .

Q. How to design experiments to study substituent effects on the reactivity of this compound?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine) to compare reactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites based on electrostatic potential maps.

- Kinetic Studies : Monitor reaction intermediates via in-situ NMR or HPLC under varying conditions (pH, temperature).

Q. What strategies mitigate competing reaction pathways during functionalization of this compound?

- Methodological Answer :

- Selective Protection : Temporarily protect the amine group (e.g., Boc or Fmoc) to direct halogen displacement at C2 or C6 positions.

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, prioritizing bromine substitution due to its lower bond dissociation energy compared to chlorine.

- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance NAS at chlorine, while non-polar solvents favor bromine reactivity.

Q. Key Notes

- Prioritize SHELX programs for crystallography and PubChem/Acta Crystallographica for data validation.

- Cross-reference halogenation strategies with structurally similar compounds (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine ).

Propriétés

IUPAC Name |

2-bromo-6-chloropyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUOIBVCAZEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-59-9 | |

| Record name | 2-bromo-6-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.